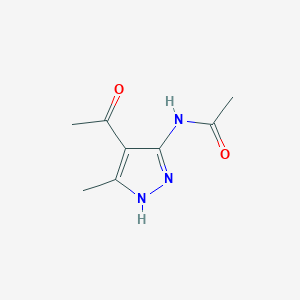![molecular formula C11H8N4O2S2 B11033132 2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033132.png)
2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: is a heterocyclic compound with a fascinating structure. Thiazoles, like this compound, are five-membered rings containing sulfur and nitrogen atoms. They exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of appropriate precursors, followed by cyclization. Researchers have explored variations in substituents at positions 2 and 4 to modulate its properties.
Reaction Conditions:: The exact reaction conditions depend on the specific synthetic pathway chosen. general strategies involve coupling reactions, cyclizations, and functional group transformations.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up.
Analyse Des Réactions Chimiques
Reactivity:: This compound can participate in various reactions, such as oxidation, reduction, and substitution. The thiazole ring’s nitrogen and sulfur atoms play crucial roles in these transformations.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole nitrogen or other reactive sites.
Major Products:: The specific products depend on reaction conditions and substituents. For instance, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid.
Applications De Recherche Scientifique
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Antibacterial: Investigated for its antimicrobial properties.
Antitumor: Studied for potential cancer therapies.
Other Biological Effects: Ongoing research to uncover additional activities.
Industry:: Applications in materials science, drug discovery, and agrochemicals.
Mécanisme D'action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Detailed studies are needed to elucidate its precise mechanism.
Propriétés
Formule moléculaire |
C11H8N4O2S2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H8N4O2S2/c1-6-5-15-9(17)7(4-13-11(15)19-6)8(16)14-10-12-2-3-18-10/h2-5H,1H3,(H,12,14,16) |
Clé InChI |
OZBOKUATCAHAMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11033060.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11033071.png)
![4-(4-ethylphenyl)-10-(2-methoxyethylamino)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11033081.png)
![7-[2-methyl-6-(4-nitrophenyl)pyridin-3-yl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11033084.png)
![4,4,9-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11033088.png)
![3-(biphenyl-4-ylcarbonyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11033091.png)
![4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol](/img/structure/B11033110.png)
![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11033111.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11033112.png)
![10-(2-methoxyanilino)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11033119.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11033124.png)

![N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-[4-(3-methyl-butoxy)-phenyl]-guanidine](/img/structure/B11033129.png)
![7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033131.png)
